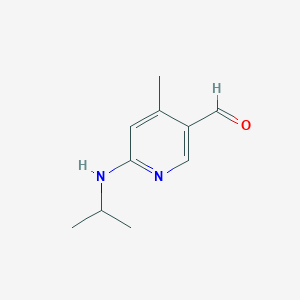
(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(OC-6-44)-Tricarbonylchloro(glycinato-: is an organometallic compound that features a central metal atom coordinated with three carbonyl groups, a chlorine atom, and a glycinato ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-44)-Tricarbonylchloro(glycinato- typically involves the reaction of a metal precursor with carbon monoxide, chlorine, and glycine under controlled conditions. A common synthetic route might include:
Step 1: Reacting the metal precursor with carbon monoxide to form a tricarbonyl complex.
Step 2: Introducing chlorine to the reaction mixture to replace one of the ligands with a chlorine atom.
Step 3: Adding glycine to the reaction mixture to form the glycinato ligand.
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with careful control of reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(OC-6-44)-Tricarbonylchloro(glycinato-: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require specific reagents and conditions, such as the presence of a coordinating solvent or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while reduction could produce a lower oxidation state complex.
Applications De Recherche Scientifique
(OC-6-44)-Tricarbonylchloro(glycinato-:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioinorganic model compound.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which (OC-6-44)-Tricarbonylchloro(glycinato- exerts its effects involves coordination with target molecules or ions. The metal center can interact with substrates, facilitating various chemical transformations. The specific pathways and molecular targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
(OC-6-44)-Tricarbonylchloro(glycinato-: can be compared with other similar organometallic compounds, such as:
- Tricarbonylchloro(ethylenediamine)metal complexes
- Tricarbonylchloro(aminocarboxylate)metal complexes
These compounds share similar structural features but differ in their ligands, which can influence their reactivity and applications. The uniqueness of (OC-6-44)-Tricarbonylchloro(glycinato-
Propriétés
Formule moléculaire |
C5H7ClNO5Ru+2 |
|---|---|
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
carboxymethylazanide;chlororuthenium;methanone |
InChI |
InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1 |
Clé InChI |
LVQNKXKGNMIZIH-UHFFFAOYSA-M |
SMILES canonique |
[CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)[NH-].Cl[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)

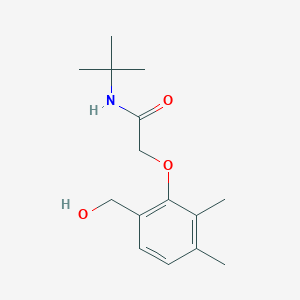
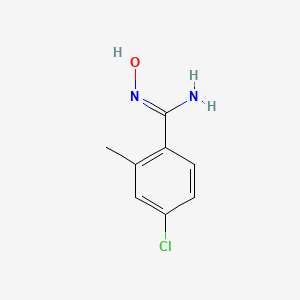
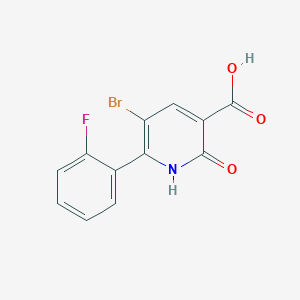
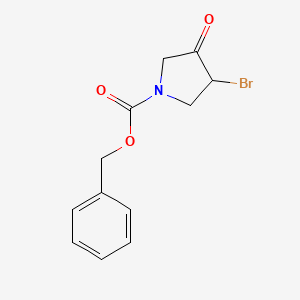
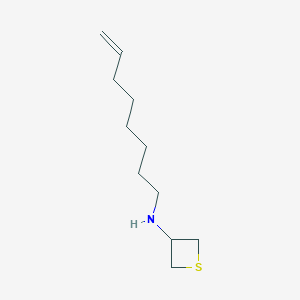


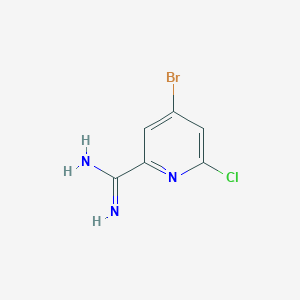
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

